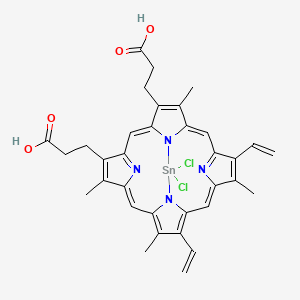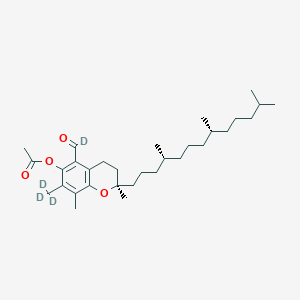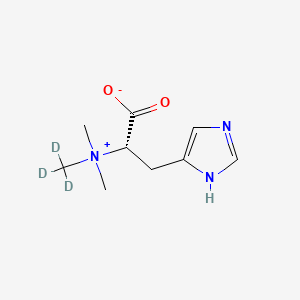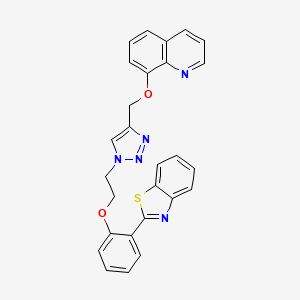
Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside is a derivative of glucopyranoside, a type of sugar molecule. This compound is extensively employed within the biomedical sphere, aiding in studying diverse afflictions like cancer, inflammation, and infections. Its structure consists of a glucopyranoside backbone with three benzyl groups attached at the 2, 3, and 6 positions, and a methyl group at the anomeric carbon.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside typically involves the protection of hydroxyl groups on the glucopyranoside ring followed by benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl groups, leading to the formation of benzaldehyde derivatives.
Reduction: The compound can be reduced to remove the benzyl protecting groups, typically using hydrogenation in the presence of a palladium catalyst.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Deprotected glucopyranoside.
Substitution: Glucopyranoside derivatives with new functional groups replacing the benzyl groups.
科学研究应用
Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside is used in various scientific research applications:
Chemistry: As a protected sugar derivative, it is used in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: It serves as a model compound for studying carbohydrate-protein interactions and enzyme specificity.
Medicine: The compound is used in the development of glycosylated drugs and prodrugs, enhancing their stability and bioavailability.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other biologically active compounds.
作用机制
The mechanism of action of Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors involved in carbohydrate metabolism. The benzyl groups provide steric hindrance and protect the glucopyranoside from premature degradation, allowing it to reach its target sites effectively. The compound can modulate enzyme activity by acting as a competitive inhibitor or substrate analog, thereby influencing metabolic pathways.
相似化合物的比较
- Methyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside
- Methyl 2,3,4,6-tetra-O-benzyl-b-D-glucopyranoside
- Methyl 2,3-di-O-benzyl-a-D-glucopyranoside
Comparison: Methyl 2,3,6-tri-O-benzyl-b-D-glucopyranoside is unique due to its specific pattern of benzylation, which provides distinct steric and electronic properties compared to other benzylated glucopyranosides. This unique structure allows for selective interactions with enzymes and receptors, making it a valuable tool in biochemical research and drug development .
属性
分子式 |
C28H32O6 |
|---|---|
分子量 |
464.5 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R,6R)-6-methoxy-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol |
InChI |
InChI=1S/C28H32O6/c1-30-28-27(33-19-23-15-9-4-10-16-23)26(32-18-22-13-7-3-8-14-22)25(29)24(34-28)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26+,27-,28-/m1/s1 |
InChI 键 |
ZNKMCQRFDSVZAX-RKFAPSRVSA-N |
手性 SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
规范 SMILES |
COC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)
![1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12430245.png)


![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12430263.png)



![2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride](/img/structure/B12430287.png)





